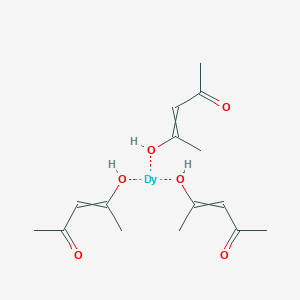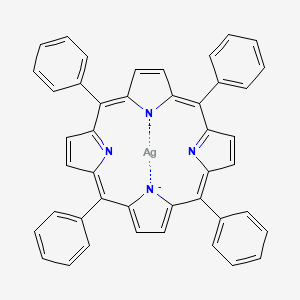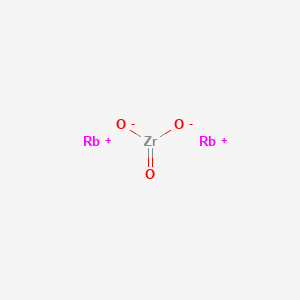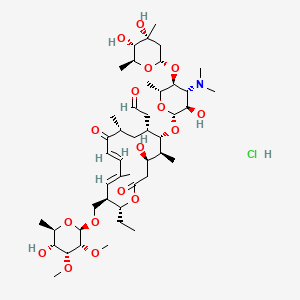
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3,4-dimethylpyrazine with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrazole ring .
Aplicaciones Científicas De Investigación
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1-cyclohexyl-3,4-diMethyl-1H-pyrazole: Similar in structure but lacks the carboxylic acid group.
3,4-diMethyl-1H-pyrazol-5-carboxylic acid: Similar but lacks the cyclohexyl group.
1-cyclohexyl-1H-pyrazol-5-carboxylic acid: Similar but lacks the methyl groups.
Uniqueness
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is unique due to the presence of both cyclohexyl and methyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
1338247-58-7 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28352 |
Sinónimos |
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

